Lipophilicity (LogP) Advantage for Membrane Permeability and Extraction Protocols
N-Methylideneguanidine exhibits a computed octanol-water partition coefficient (LogP) of 0.8 [1], which is significantly higher than the LogP of the saturated analog methylguanidine (predicted values between –0.96 and –1.3) [2][3]. This difference of >1.7 log units indicates that N-methylideneguanidine is over 50 times more lipophilic than methylguanidine, favoring partitioning into organic phases during extraction and enhancing passive membrane permeability in cell-based assays. This property is critical for applications requiring improved bioavailability or organic solubility.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ~ 0.8 (computed) |
| Comparator Or Baseline | Methylguanidine: LogP ~ –0.96 (ALOGPS) to –1.3 (ALOGPS) |
| Quantified Difference | ΔLogP ≥ 1.76 (N-methylideneguanidine is more lipophilic) |
| Conditions | In silico prediction (ALOGPS/ChemAxon). N-Methylideneguanidine data from Molaid computed properties; methylguanidine data from FooDB. |
Why This Matters
Higher lipophilicity can reduce aqueous solubility constraints and improve extraction efficiency, guiding selection for synthetic or bioanalytical workflows.
- [1] Molaid. N-Methylideneguanidine | 648880-60-8: Computed Properties. https://www.molaid.com/MS_844960 (accessed 2026-05-07). View Source
- [2] FooDB. Showing Compound Methylguanidine (FDB005421). https://foodb.ca/compounds/FDB005421 (accessed 2026-05-07). View Source
- [3] PeptideDB. 1-Methylguanidine hydrochloride. https://www.peptidedb.com (accessed 2026-05-07). View Source
